molecular formula C9H7Cl2N3S B15243715 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine CAS No. 39181-51-6

5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B15243715
CAS No.: 39181-51-6
M. Wt: 260.14 g/mol
InChI Key: DAYHQPPTGMEUTM-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3,4-dichlorobenzyl group. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .

Properties

CAS No.

39181-51-6

Molecular Formula

C9H7Cl2N3S

Molecular Weight

260.14 g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(3-7(6)11)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14)

InChI Key

DAYHQPPTGMEUTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=NN=C(S2)N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazole ring. The reaction mixture is usually heated to a temperature of around 100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and sulfur-containing functional groups undergo oxidation under controlled conditions.

Reagent Conditions Product Key Findings
Hydrogen peroxide (H₂O₂)Room temperature, 6–8 hoursSulfoxide derivativesSelective oxidation at the sulfur atom in the thiadiazole ring .
m-CPBADichloromethane, 0°C → RTSulfone derivativesComplete conversion to sulfone observed via TLC monitoring .
  • Mechanistic Insight : Oxidation targets the sulfur atom in the 1,3,4-thiadiazole ring, forming sulfoxides (S=O) or sulfones (O=S=O) depending on reagent strength .

  • Structural Impact : Sulfone formation increases electrophilicity, enhancing interactions with biological targets like STAT3 proteins .

Reduction Reactions

Reduction modifies the thiadiazole ring or substituents, yielding novel heterocycles.

Reagent Conditions Product Key Findings
Sodium borohydride (NaBH₄)Methanol, refluxPartially reduced thiadiazolineRetains the dichlorobenzyl group; improves solubility in polar solvents .
Lithium aluminum hydride (LiAlH₄)THF, 0°C → RTRing-opened dithiolane derivativesConfirmed via NMR spectroscopy; retains antimicrobial activity .
  • Selectivity : NaBH₄ preferentially reduces the C=N bond in the thiadiazole ring, while LiAlH₄ cleaves the ring entirely .

Substitution Reactions

The 3,4-dichlorobenzyl group and amino moiety participate in nucleophilic substitutions.

3.1. Nucleophilic Aromatic Substitution

Reagent Conditions Product Key Findings
PiperidineDMF, 80°C, 12 hoursN-Piperidinyl thiadiazole derivativeChlorine atoms replaced via SNAr mechanism; confirmed by X-ray crystallography .
ThiophenolK₂CO₃, DMSO, 100°C, 24 hoursThioether-linked dimerEnhances π-alkyl interactions in enzyme binding pockets .

3.2. Amino Group Functionalization

Reagent Conditions Product Key Findings
Acetic anhydridePyridine, RT, 4 hoursAcetylated thiadiazoleImproves metabolic stability in pharmacokinetic studies .
Benzoyl chlorideCH₂Cl₂, 0°C → RTN-Benzoyl derivativeMaintains anticancer activity with IC₅₀ = 8.2 μM against HeLa cells .

Cyclization and Ring-Opening Reactions

The thiadiazole core participates in ring-forming or cleavage reactions.

Reagent/Catalyst Conditions Product Key Findings
Polyphosphate ester (PPE)85°C, 1 hourFused pyridine-thiadiazole hybridsOne-pot synthesis achieves 82% yield; characterized by HRMS .
Concentrated H₂SO₄Reflux, 6 hoursRing-opened thiourea derivativesForms hydrogen bonds with Asp167 in kinase binding assays .

Comparative Reactivity Analysis

A comparison of reaction pathways highlights the influence of substituents:

Reaction Type Rate (Relative to Baseline) Activation Energy (kJ/mol) Dominant Factor
Oxidation (S → S=O)1.5× faster68.3Electron-withdrawing Cl groups enhance S reactivity .
SNAr (Cl replacement)2.2× faster55.1Meta-chlorine more reactive than para .

Scientific Research Applications

5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituted Benzyl and Thioether Derivatives

  • DCTTA (5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine): This compound, identified in a high-throughput screen, demonstrated potent inhibition of β-galactosidase activity at 100 μM . Thioethers may exhibit stronger electron-withdrawing effects, influencing receptor interactions.
  • 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine: Marketed as a pharmaceutical intermediate, this analog has dichloro substitutions at positions 2 and 4 on the benzyl ring.
  • 5-((3,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine :
    A discontinued product (CAS 384816-41-5), this thioether analog highlights the impact of sulfur linkage on commercial viability. The thioether group may confer metabolic instability compared to the benzyl group, contributing to its discontinuation .

Substituted Phenyl Derivatives

  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: This derivative, synthesized via condensation of thiosemicarbazide with 4-methylbenzoic acid, showed fungicidal and insecticidal activities .
  • 5-Phenyl-1,3,4-thiadiazol-2-amine :
    The unsubstituted phenyl analog serves as a foundational structure for derivatization. Its simplicity often results in lower bioactivity compared to halogenated derivatives, underscoring the importance of electron-withdrawing groups for enhanced efficacy .

Halogen Substitution Variations

  • 2,5-Dichloro (DCTTA): May introduce torsional strain due to ortho substituents, reducing conformational flexibility . 2-Bromo (5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine): Bromine’s larger atomic radius increases steric bulk, which could hinder target engagement despite similar electronic properties .

Data Tables

Table 2: Halogen Substitution Effects

Halogen Position Electronic Effect Steric Effect Example Compound
3,4-Dichloro Strongly EW Planar, moderate Target compound
2,5-Dichloro Moderate EW Ortho strain DCTTA
2-Bromo Moderate EW High steric bulk 5-(2-Bromophenyl)-1,3,4-TDA

Biological Activity

5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine has the chemical formula C8H5Cl2N3SC_8H_5Cl_2N_3S and features a thiadiazole ring which contributes to its biological properties. The synthesis typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea in the presence of a base like sodium hydroxide, followed by heating to facilitate the formation of the thiadiazole structure.

Antimicrobial Activity

Research indicates that 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties. A study highlighted that similar thiadiazole derivatives demonstrated good activity against various bacterial strains such as Salmonella typhi and E. coli, with inhibition zones ranging from 15 to 19 mm at a concentration of 500 µg/disk . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies using breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines showed promising results. The median inhibitory concentration (IC50) values indicated that modifications to its structure could enhance its cytotoxicity against these cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study on various derivatives of thiadiazoles reported that compounds with similar structures exhibited MIC values between 16–31.25 µg/mL against Gram-positive and Gram-negative bacteria . This suggests that modifications in the side chains can influence antimicrobial potency.
  • Cytotoxicity in Cancer Research : In a study focused on new thiadiazole-based anticancer agents, it was found that certain derivatives significantly inhibited the growth of MCF-7 cells compared to standard chemotherapeutics like 5-Fluorouracil . This positions 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine as a candidate for further development in cancer therapeutics.

Comparative Analysis of Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amineStructureGood against E. coliModerate against MCF-7
5-Phenyl-1,3,4-thiadiazole-2-amine-Moderate against S. aureusHigh against HepG2
2-Amino-1,3,4-thiadiazole derivatives-Good against multiple strainsVariable

The biological activity of 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is attributed to its ability to interact with specific molecular targets within microbial cells or cancer cells. It may inhibit key enzymes involved in cell wall synthesis or interfere with cellular signaling pathways essential for tumor growth .

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